molecular formula C25H35NO4 B13438215 Norbuprenorphine-d9

Norbuprenorphine-d9

Cat. No.: B13438215
M. Wt: 422.6 g/mol
InChI Key: YOYLLRBMGQRFTN-ZNBHVKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. It is used in various scientific research applications due to its unique properties and interactions with opioid receptors. This compound is particularly valuable in pharmacokinetic studies as it helps in understanding the metabolism and distribution of buprenorphine and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norbuprenorphine-d9 involves the deuteration of norbuprenorphine. This process typically includes the introduction of deuterium atoms into the molecular structure of norbuprenorphine. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents and solvents. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity of the deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and isotopic enrichment of the final product. The production process is designed to be scalable and cost-effective to meet the demands of research and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

Norbuprenorphine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various deuterated metabolites of norbuprenorphine, which are used in pharmacokinetic and pharmacodynamic studies. These products help in understanding the metabolic pathways and interactions of buprenorphine and its metabolites .

Scientific Research Applications

Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:

Mechanism of Action

Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .

Comparison with Similar Compounds

Norbuprenorphine-d9 is compared with other similar compounds, such as:

    Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and an antagonist at κ-opioid receptors.

    Norbuprenorphine: The non-deuterated form, which has similar pharmacological properties but different metabolic stability.

    Buprenorphine-3-glucuronide: A metabolite of buprenorphine with distinct pharmacological effects.

    Norbuprenorphine-3-glucuronide: Another metabolite with unique interactions with opioid receptors

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This uniqueness makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

422.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3

InChI Key

YOYLLRBMGQRFTN-ZNBHVKAUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O

Origin of Product

United States

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